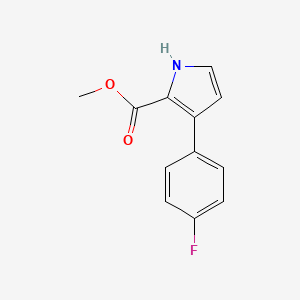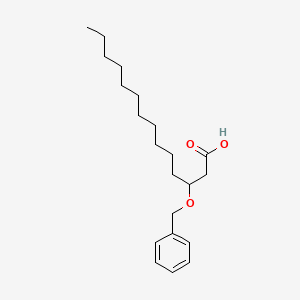
R-(3)-Benzyloxy Myristic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-(3)-Benzyloxy Myristic Acid: is a chiral derivative of myristic acid, a common saturated fatty acid. This compound is characterized by the presence of a benzyloxy group at the third carbon of the fatty acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of R-(3)-Benzyloxy Myristic Acid typically involves the following steps:
Starting Material: The synthesis begins with myristic acid, which is a common saturated fatty acid.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced at the third carbon of the fatty acid chain through a series of chemical reactions. This step often involves the use of protecting groups and selective deprotection to ensure the benzyloxy group is correctly positioned.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes as described above. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production .
Analyse Des Réactions Chimiques
Types of Reactions: R-(3)-Benzyloxy Myristic Acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of benzyloxy aldehydes or ketones.
Reduction: Formation of benzyloxy alcohols.
Substitution: Formation of various substituted benzyloxy derivatives.
Applications De Recherche Scientifique
R-(3)-Benzyloxy Myristic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex lipid molecules and as a reagent in organic synthesis.
Biology: Studied for its role in lipid metabolism and its interactions with lipid-binding proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of lipid-related pathways.
Industry: Utilized in the development of novel materials and coatings with specific chemical properties
Mécanisme D'action
The mechanism of action of R-(3)-Benzyloxy Myristic Acid involves its interaction with lipid-binding proteins and enzymes involved in lipid metabolism. The benzyloxy group allows for specific binding interactions, which can modulate the activity of these proteins and enzymes. This modulation can affect various cellular processes, including membrane stability, signal transduction, and energy metabolism .
Comparaison Avec Des Composés Similaires
Myristic Acid: A common saturated fatty acid without the benzyloxy group.
R-(3)-Hydroxy Myristic Acid: A chiral derivative with a hydroxyl group at the third carbon.
Benzyloxy Stearic Acid: A similar compound with a benzyloxy group but a longer fatty acid chain.
Uniqueness: R-(3)-Benzyloxy Myristic Acid is unique due to the presence of the benzyloxy group at the third carbon, which imparts distinct chemical properties and biological activities. This uniqueness makes it valuable in research focused on lipid biochemistry and the development of novel therapeutic agents .
Propriétés
IUPAC Name |
3-phenylmethoxytetradecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(17-21(22)23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20H,2-9,13,16-18H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCDVTWILZGAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine](/img/structure/B13702985.png)
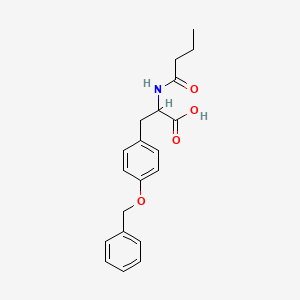
![2-[(Boc)(ethyl)amino]pentanoic Acid](/img/structure/B13703005.png)



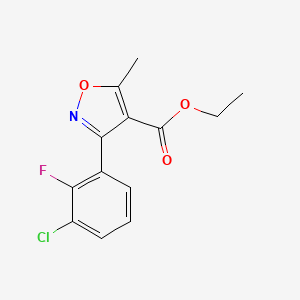
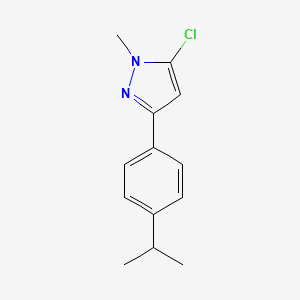
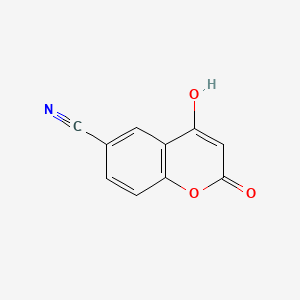
![Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate](/img/structure/B13703043.png)
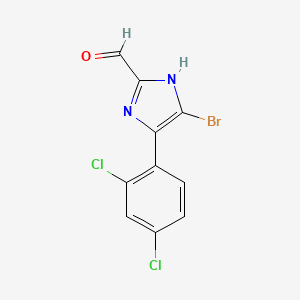
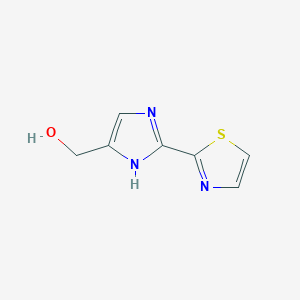
![Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B13703057.png)
